molecular formula C13H10O4 B029863 3-(4-Hydroxyphenoxy)benzoic acid CAS No. 35065-12-4

3-(4-Hydroxyphenoxy)benzoic acid

Cat. No. B029863
CAS RN: 35065-12-4
M. Wt: 230.22 g/mol
InChI Key: OSGCDVKVZWMYBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to 3-(4-Hydroxyphenoxy)benzoic acid, involves traditional organic synthesis methods. Docking studies and cytotoxicity evaluations suggest the potential of these compounds as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Hussein et al., 2023).

Molecular Structure Analysis

The review of salicylic acid synthesis methods highlights the importance of molecular structure in determining the efficiency of synthesis processes. Techniques like the Kolbe–Schmitt process illustrate the significance of precursor selection and reaction conditions in achieving high purity and yield (Sergeev, Rodikova, & Zhizhina, 2023).

Chemical Reactions and Properties

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives (Yokoyama, 2015).

Physical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to 3-(4-Hydroxyphenoxy)benzoic acid, provides insights into the physical properties affecting their reactivity and applications (Yoda et al., 2019).

Chemical Properties Analysis

The structure-activity relationships of hydroxycinnamic acids, including derivatives similar to 3-(4-Hydroxyphenoxy)benzoic acid, reveal the impact of structural modifications on antioxidant activity. These studies highlight the crucial role of unsaturated bonds and hydroxy groups in enhancing biological properties (Razzaghi-Asl et al., 2013).

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, including 3-(4-Hydroxyphenoxy)benzoic acid, have demonstrated various biological properties such as antimicrobial, antialgal, antimutagenic, antiestrogenic, and antioxidant effects. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and tested their potential antibacterial activity, showing promising results for the use of these derivatives as chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).

Estrogenic Activity

Compounds closely related to 3-(4-Hydroxyphenoxy)benzoic acid, such as 4-Hydroxy-Benzoic Acid, have shown estrogen-like effects on MCF-7 breast cancer cells. These estrogenic activities are attributed to the induction of proteins involved in estrogen receptor-dependent pathways, suggesting potential applications in controlling estrogenic effects during menopause (Nguyen et al., 2022).

Drug Carrier Systems

Benzoic acid derivatives, including 3-(4-Hydroxyphenoxy)benzoic acid, have shown potential as drug carriers. A study investigated the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a molecule similar in structure to 3-(4-Hydroxyphenoxy)benzoic acid. The results suggested that alpha cyclodextrin can effectively carry molecules of this nature, highlighting its potential in drug delivery applications (Dikmen, 2021).

Reproductive Toxicity Studies

Studies on compounds structurally similar to 3-(4-Hydroxyphenoxy)benzoic acid, such as benzophenone-3, have shown potential reproductive toxicity effects. These include alterations in birth weights and gestational age, suggesting the need for careful consideration when using such compounds in consumer products (Ghazipura et al., 2017).

Safety And Hazards

The compound is classified as a hazard under GHS07. It can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

3-(4-hydroxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCDVKVZWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188569
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenoxy)benzoic acid

CAS RN

35065-12-4
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 73 g of 3-(4-methoxyphenoxy)benzoic acid, 300 ml of 48% hydrobromic acid, and 600 ml of acetic acid was heated at reflux for 48 hours. The reaction mixture was allowed to cool to ambient temperature, poured into cold water, and extracted with ethyl acetate. The organic extracts were dried and concentrated in vacuo. The residue was crystallized from ethyl/hexane providing 39.41 g of the desired subtitle intermediate, m.p. 172°-174° C.
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Synthesis routes and methods II

Procedure details

An amount of 3-(4'-methoxyphenoxy)benzoic acid (40.7 g, 0.167 mole) was dissolved in 200 ml of acetic acid to which 150 ml of a 48 percent solution of hydrogen bromide (HBr) was added (Aldrich Chemical Company). The reaction mixture was heated to reflux under nitrogen for 14.5 hours. The cooled reaction mixture was then diluted with 400 ml of ethyl acetate (EtOAc), washed with saturated NaCl (3×150 ml), dried with MgSO4, filtered, and solvent evaporated to afford a dark brown solid. The crude product was dissolved in methanol, treated with activated carbon, filtered through a celite pad, and evaporated. Recrystallization of the product (1:1 acetic acid/water) gave 3-(4'-hydroxyphenoxy)benzoic acid as tan crystals with a m.p. of 163° C. to 166° C.
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40.7 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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